Hept-5-ene-3-carboxylic acid
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Overview
Description
Hept-5-ene-3-carboxylic acid is an organic compound characterized by a seven-carbon chain with a double bond at the fifth position and a carboxylic acid group at the third position
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that induces changes in cellular processes .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Hept-5-ene-3-carboxylic acid is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hept-5-ene-3-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be further processed to yield the desired compound . Another method involves the hydrolysis of esters or nitriles under acidic or basic conditions to produce the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions: Hept-5-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like peracids or osmium tetroxide.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, borane, and sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated derivatives, esters, amides.
Scientific Research Applications
Hept-5-ene-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Hept-5-ene-3-carboxylic acid can be compared with other similar compounds such as:
3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound has a similar bicyclic structure but includes a carbamoyl group, which alters its reactivity and applications.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound has two carboxylic acid groups, making it more reactive in certain chemical processes.
Uniqueness: this compound is unique due to its specific placement of the double bond and carboxylic acid group, which provides distinct reactivity patterns and potential for diverse applications in synthesis and industry.
Properties
IUPAC Name |
(E)-2-ethylhex-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGJCXKMICUSPU-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C/C=C/C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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